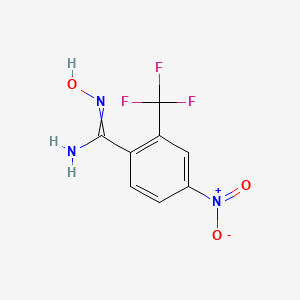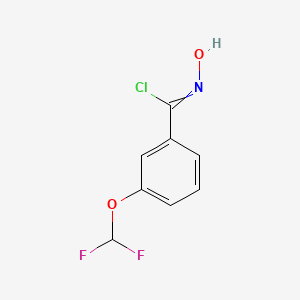
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride is an organic compound characterized by the presence of a difluoromethoxy group, a hydroxy group, and a benzimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. For instance, one method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane, followed by oxidation and chlorination of the carboxylic acid . The final step involves N-acylation using sodium hydroxide as the alkali, which has been found to be more economical for scale-up production compared to other alkalis like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of sodium hydroxide in the final step of synthesis suggests that this method could be adapted for large-scale production due to its cost-effectiveness and safety advantages .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidoyl chloride moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzimidoyl chloride moiety .
Scientific Research Applications
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its reactivity and stability.
Agrochemicals: The compound is also utilized in the production of agrochemicals, although specific examples are not extensively documented.
Organic Electronics: Its unique reactivity makes it suitable for use in materials for organic electronics.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives, which are structurally related, exhibit antimicrobial and anticancer activities by inhibiting dihydrofolate reductase (DHFR) and other enzymes . The exact molecular targets and pathways for this compound may vary depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)benzenesulfonyl Chloride: This compound is structurally similar and is used in similar applications, such as the synthesis of pharmaceuticals and agrochemicals.
Other Difluoromethoxy Compounds: Compounds with the difluoromethoxy group often exhibit similar reactivity and stability, making them useful in various chemical syntheses.
Uniqueness
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
Molecular Formula |
C8H6ClF2NO2 |
|---|---|
Molecular Weight |
221.59 g/mol |
IUPAC Name |
3-(difluoromethoxy)-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H6ClF2NO2/c9-7(12-13)5-2-1-3-6(4-5)14-8(10)11/h1-4,8,13H |
InChI Key |
XBWBGBMFKIZXSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


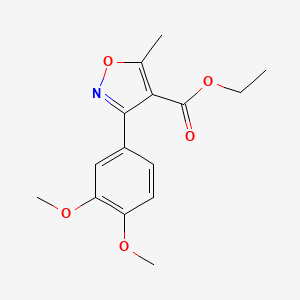
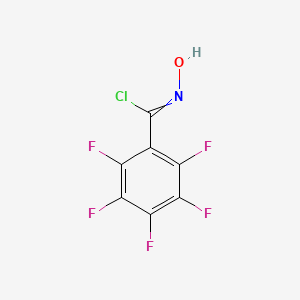

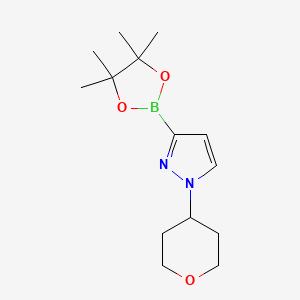

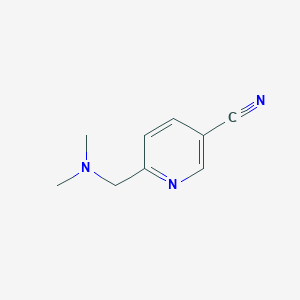
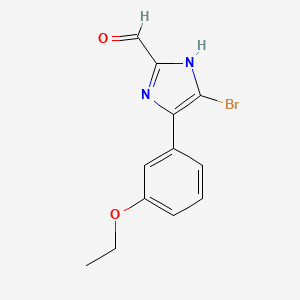

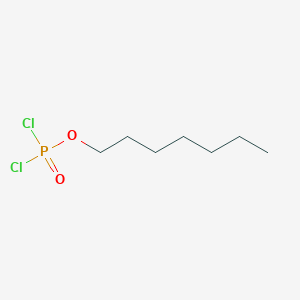
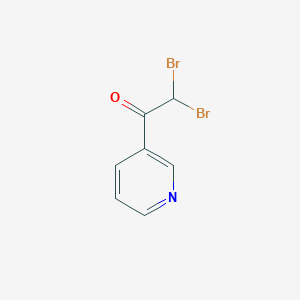
![Ethyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13703923.png)
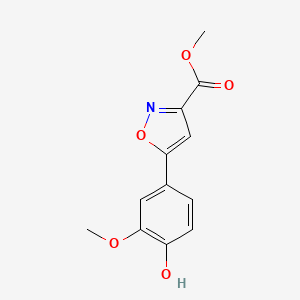
![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
